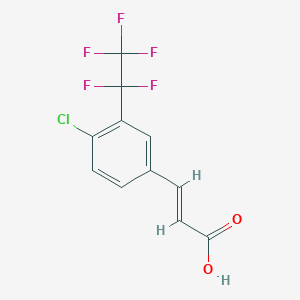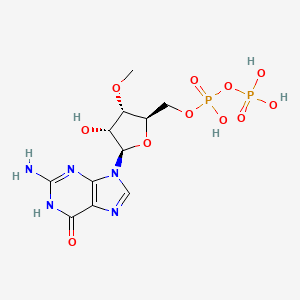
3'-O-Methylguanosine-5'-Diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Methylguanosine-5’-Diphosphate is a chemically modified nucleotide that plays a crucial role in the study of RNA biology. This compound is particularly significant in the context of mRNA capping, a process essential for the stability and translation of mRNA molecules. The chemical formula for 3’-O-Methylguanosine-5’-Diphosphate is C11H17N5O11P2, and it has a molecular weight of 457.2 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methylguanosine-5’-Diphosphate typically involves the chemical modification of guanosine diphosphate (GDP). One common method includes the use of a vaccinia virus-capping enzyme, which can introduce various GTP analogs to the 5’ end of RNA . The reaction conditions often involve mild alkylation of the guanine ring at N7 using appropriate alkyl iodide, bromide, or chloride .
Industrial Production Methods: Industrial production of 3’-O-Methylguanosine-5’-Diphosphate is generally carried out under controlled laboratory conditions to ensure high purity and yield. The compound is often produced in bulk for research purposes and is stored at -20°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: 3’-O-Methylguanosine-5’-Diphosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions may produce various alkylated or functionalized guanosine compounds .
Aplicaciones Científicas De Investigación
3’-O-Methylguanosine-5’-Diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of modified nucleotides and RNA analogs.
Mecanismo De Acción
The primary mechanism of action of 3’-O-Methylguanosine-5’-Diphosphate involves its incorporation into the 5’ cap structure of mRNA. This cap structure protects mRNA from degradation and enhances its translation by ribosomes. The compound interacts with specific proteins involved in mRNA capping and decapping, thereby regulating mRNA stability and translation .
Comparación Con Compuestos Similares
7-Methylguanosine-5’-Diphosphate: Another modified nucleotide used in mRNA capping studies.
2’-O-Methylguanosine-5’-Diphosphate: Similar in structure but with a methyl group at the 2’ position.
Uniqueness: 3’-O-Methylguanosine-5’-Diphosphate is unique due to its specific modification at the 3’ position, which provides distinct advantages in terms of mRNA stability and translational efficiency. This makes it particularly valuable in the development of mRNA-based therapeutics and research applications .
Propiedades
Número CAS |
78771-34-3 |
|---|---|
Fórmula molecular |
C11H17N5O11P2 |
Peso molecular |
457.23 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O11P2/c1-24-7-4(2-25-29(22,23)27-28(19,20)21)26-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
LBHMDBPTFLRYQU-KQYNXXCUSA-N |
SMILES isomérico |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O |
SMILES canónico |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


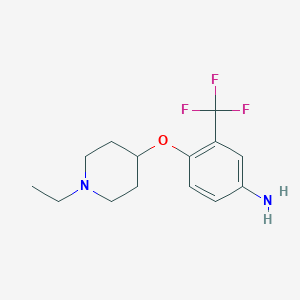

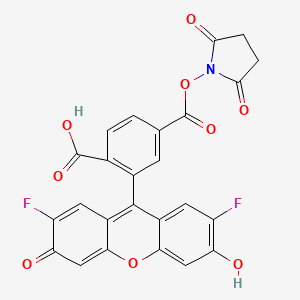
![(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate](/img/structure/B13725696.png)
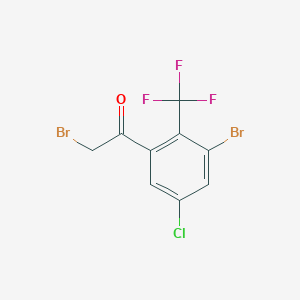

![4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate](/img/structure/B13725709.png)
![1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13725713.png)
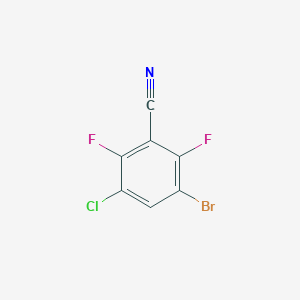
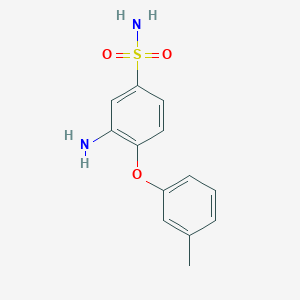
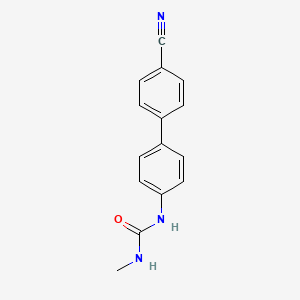
![tert-Butyl 4-((5-bromo-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B13725748.png)
![5-(3-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13725756.png)
